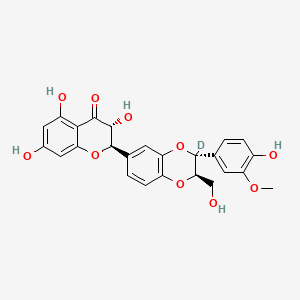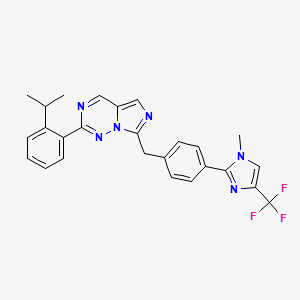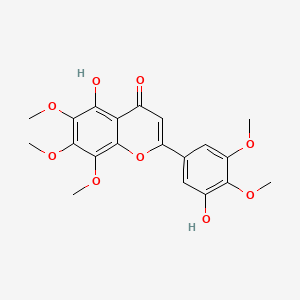
Gardenin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gardenin C is a flavone, a type of flavonoid, which can be isolated from the plant Gardenia lucida . It is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Gardenin C can be isolated from natural sources such as Gardenia lucida. The extraction process typically involves the use of solvents like ethanol or methanol to extract the compound from the plant material
Chemical Reactions Analysis
Gardenin C, being a flavone, can undergo various chemical reactions. Some of the common types of reactions include:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the flavone ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gardenin C has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Biology: this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Industry: This compound can be used as a natural dye for fabrics.
Mechanism of Action
The exact mechanism of action of Gardenin C is not fully understood. it is believed to exert its effects through various molecular targets and pathways. For example, flavonoids like this compound are known to interact with cellular signaling pathways, modulate enzyme activities, and scavenge free radicals, contributing to their antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Gardenin C is similar to other flavones such as Gardenin A and Gardenin B. These compounds share a common flavone structure but differ in their specific functional groups and biological activities. For instance, Gardenin A has been shown to improve cognitive and motor function in animal models of Parkinson’s disease by activating the NRF2-regulated antioxidant pathway and inhibiting the NFkB-dependent pro-inflammatory pathway . Gardenin B, on the other hand, is known for its inhibitory effects on certain enzymes .
Properties
CAS No. |
29550-05-8 |
|---|---|
Molecular Formula |
C20H20O9 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O9/c1-24-13-7-9(6-11(22)16(13)25-2)12-8-10(21)14-15(23)18(26-3)20(28-5)19(27-4)17(14)29-12/h6-8,22-23H,1-5H3 |
InChI Key |
FWJPIXFUGYRDQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
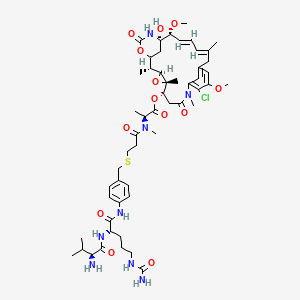
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
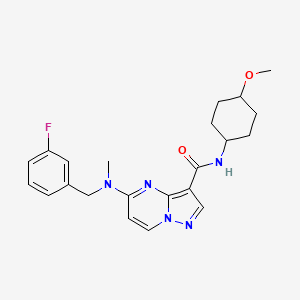
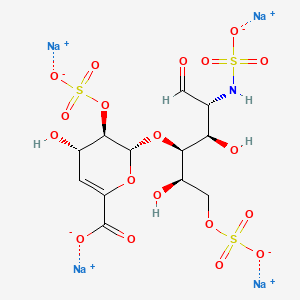
![(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12395511.png)
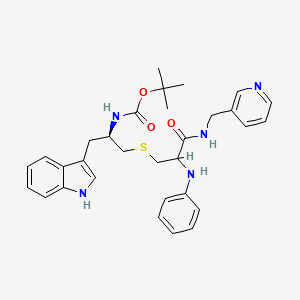
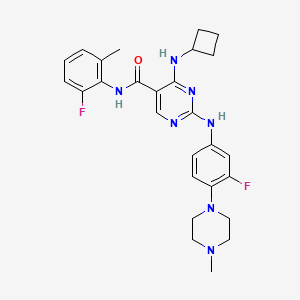
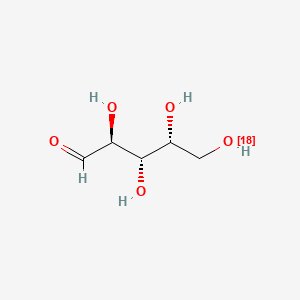
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)
